molecular formula C10H11FN2O B11748034 1-(2-Amino-6-fluorophenyl)pyrrolidin-2-one

1-(2-Amino-6-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11748034
M. Wt: 194.21 g/mol
InChI Key: HJQRZZJWQJBNCJ-UHFFFAOYSA-N
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Description

1-(2-Amino-6-fluorophenyl)pyrrolidin-2-one is a compound that features a pyrrolidinone ring substituted with an amino and fluorophenyl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-fluorophenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-6-fluorobenzaldehyde with a suitable amine can lead to the formation of the desired pyrrolidinone ring .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

1-(2-Amino-6-fluorophenyl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-6-fluorophenyl)pyrrolidin-2-one is unique due to the presence of both amino and fluorophenyl groups, which confer distinct chemical and biological properties. These substitutions enhance its potential for various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

1-(2-amino-6-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H11FN2O/c11-7-3-1-4-8(12)10(7)13-6-2-5-9(13)14/h1,3-4H,2,5-6,12H2

InChI Key

HJQRZZJWQJBNCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=CC=C2F)N

Origin of Product

United States

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